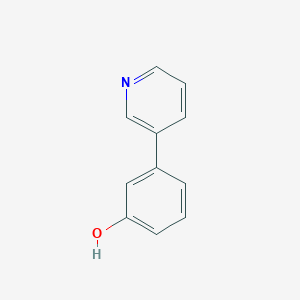

3-(Pyridin-3-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

93851-31-1 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-pyridin-3-ylphenol |

InChI |

InChI=1S/C11H9NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8,13H |

InChI Key |

RFCXGTDHKLXNER-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Pyridin 3 Yl Phenol and Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. sumitomo-chem.co.jp These methods are favored for their high yields, functional group tolerance, and versatility. mdpi.com

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis and represents a preferred methodology for creating the 3-(pyridin-3-yl)phenol scaffold. st-andrews.ac.uklibretexts.org The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, two primary pathways are viable:

Pathway A: Coupling of 3-pyridylboronic acid with 3-bromophenol (B21344) or a protected analogue.

Pathway B: Coupling of 3-hydroxyphenylboronic acid with a 3-halopyridine, such as 3-bromopyridine.

The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or introduced directly, for example, as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The efficiency and scope of the reaction are heavily influenced by the choice of ligands, base, and solvent system. youtube.com Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. sumitomo-chem.co.jp A variety of inorganic bases can be used, with carbonates (e.g., sodium carbonate, cesium carbonate) and phosphates being common choices. youtube.com

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Yield |

| 3-Pyridylboronic acid | 3-Bromophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 3-Hydroxyphenylboronic acid | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | High |

| 3-Pyridylboronic acid | 3-Iodophenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Excellent |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 3-Bromophenol, O-protected | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | High |

This table presents representative, hypothetical conditions for the Suzuki-Miyaura synthesis of this compound based on established methodologies for similar biaryl compounds.

Buchwald-Hartwig Coupling Analogues

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org It typically couples amines with aryl halides or triflates. wikipedia.orglibretexts.org While the direct synthesis of the C-C bond in this compound is not a Buchwald-Hartwig reaction, the principles of the catalytic system are analogous. Both reactions rely on a palladium catalyst modulated by electron-rich, bulky phosphine ligands to facilitate the key steps of the catalytic cycle. researchgate.netyoutube.com

The development of specialized ligands by research groups like Buchwald's (e.g., XPhos, SPhos) has revolutionized cross-coupling chemistry, enabling reactions under milder conditions with a broader substrate scope. youtube.com These advancements are not limited to C-N bond formation and have significantly impacted C-C coupling reactions as well. Therefore, a strategy analogous to the Buchwald-Hartwig reaction for synthesizing this compound would involve a palladium precursor combined with a state-of-the-art, sterically hindered phosphine ligand to couple the two aryl fragments.

Mechanistic Investigations of Catalytic Pathways

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established and proceeds through three fundamental steps. mdpi.comlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromophenol) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, forming a new Pd(II) complex. libretexts.orgyoutube.com The oxidation state of palladium changes from 0 to +2.

Transmetalation: The organoboron reagent (e.g., 3-pyridylboronic acid) is activated by the base to form a boronate species. This species then transfers its organic group (the pyridyl ring) to the Pd(II) complex, displacing the halide. This step is called transmetalation. youtube.com

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the pyridyl and phenol (B47542) fragments) on the palladium center couple to form the new C-C bond of the biaryl product, this compound. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanistic studies often employ techniques such as kinetic analysis and the isolation and characterization of reaction intermediates to understand the roles of ligands and additives and to identify the rate-limiting step of the reaction. nih.govmdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. ebrary.netwindows.net This approach offers advantages in terms of atom economy, reduced reaction time, and operational simplicity. acsgcipr.org

One-Pot Synthesis Protocols

One-pot syntheses that construct the pyridine (B92270) ring system from simpler acyclic precursors are a powerful alternative to cross-coupling methods. The Hantzsch pyridine synthesis, for example, is a classic MCR that condenses a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to the aromatic pyridine ring. acsgcipr.orgijarsct.co.in

A modern one-pot, three-component approach to synthesizing substituted pyridines might involve the reaction of an acetophenone (B1666503) derivative, an aldehyde, and an activated nitrile (like ethyl cyanoacetate) in the presence of ammonium (B1175870) acetate. acs.org By choosing precursors that already contain the phenolic moiety (or a protected version), this strategy can be adapted to generate derivatives of this compound. These reactions can often be accelerated using microwave irradiation. acs.org

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Conditions | Product Type |

| 3-Hydroxyacetophenone | 3-Pyridinecarboxaldehyde | Malononitrile | Ammonium Acetate | Reflux in Ethanol | Substituted Pyridyl-phenol |

| 1-(3-Hydroxyphenyl)ethan-1-one | Formaldehyde | Acetaldehyde | Ammonia | Heat (Chichibabin) | Pyridyl-phenol derivative |

| β-ketoester | Pyridine-3-carbaldehyde | Enamine | None | Heat | Dihydropyridine precursor |

This table illustrates potential one-pot strategies for synthesizing the pyridyl-phenol core structure based on established multi-component pyridine syntheses.

Solvent-Free Reaction Systems

In line with the principles of green chemistry, solvent-free reaction systems are gaining prominence. ijarsct.co.in These reactions, often conducted by heating a mixture of neat reactants or with the assistance of microwave irradiation, can reduce waste, simplify product purification, and sometimes enhance reaction rates. nih.govrsc.org

The synthesis of pyridinyl phenols and their derivatives has been successfully demonstrated under solvent-free conditions. brieflands.com One reported method involves a three-component, one-pot reaction between an aromatic aldehyde, an amine (like 2-aminopyridine), and a phenol at elevated temperatures (e.g., 80°C) without any solvent. nih.govbrieflands.comresearchgate.net This approach, while not directly forming a C-C bond between the rings, showcases the feasibility of constructing complex molecules containing both pyridine and phenol moieties under solvent-free conditions. Another approach describes the solvent- and catalyst-free synthesis of hydroxylated trisubstituted pyridines under microwave irradiation, demonstrating a highly efficient and environmentally benign protocol. rsc.org

Derivatization Strategies and Functionalization Routes for this compound and Derivatives

The unique molecular architecture of this compound, featuring both a nucleophilic phenolic hydroxyl group and a basic pyridine ring, offers multiple avenues for chemical modification. These reactive sites allow for a wide range of derivatization strategies aimed at tuning the molecule's physicochemical and biological properties. Functionalization can be selectively targeted to the phenolic hydroxyl group, the pyridine ring, or can involve both moieties to create more complex analogues such as Schiff bases.

Phenolic Hydroxyl Group Modifications

The hydroxyl group on the phenolic ring is a primary site for functionalization. Its reactivity allows for the introduction of various substituents, which can significantly alter the compound's characteristics.

Etherification and Esterification: One of the most common modifications is the conversion of the hydroxyl group into an ether or an ester. For instance, the phenolic hydroxyl group can be reacted with alkyl or aryl halides in the presence of a base to form ether linkages. A specific example of such a transformation involves reacting a phenolic compound with a halogenated pyridine, such as 2-bromopyridine, in the presence of potassium carbonate and copper powder to yield a pyridyl ether derivative. google.com This process, known as etherification, can be used to remove the phenolic hydroxyl group by subsequent hydrogenation of the resulting ether. google.com

Another key strategy is esterification. Phenolic acids can be used to esterify the hydroxyl group, a reaction that has been shown to enhance the antioxidant properties of the parent phenol. nih.gov Derivatization with sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, is another effective method. This reaction targets the phenolic -OH group, leading to the formation of sulfonate esters, which has been successfully applied to various bisphenols to improve their detection by mass spectrometry. nih.govresearchgate.net

Table 1: Examples of Phenolic Hydroxyl Group Derivatization Reactions

| Reaction Type | Reagent | Functional Group Introduced | Potential Outcome |

|---|---|---|---|

| Etherification | 2-Bromopyridine / K₂CO₃, Cu | Pyridyl ether (-O-R) | Intermediate for dehydroxylation google.com |

| Esterification | Phenolic Acids | Ester (-O-C(O)-R) | Enhanced antioxidant activity nih.gov |

| Sulfonylation | Pyridine-3-sulfonyl chloride | Sulfonate ester (-O-SO₂-R) | Improved analytical detection nih.govresearchgate.net |

Pyridine Ring Functionalization

The pyridine ring offers additional sites for chemical modification, contributing to the structural diversity of this compound derivatives. The nitrogen atom in the pyridine ring imparts specific reactivity, making it a key component in the synthesis of various heterocyclic systems. nih.gov

Functionalization of the pyridine ring can be a crucial step in the synthesis of more complex molecules. For example, pyridine moieties are integral to many biologically active compounds and are often modified to enhance pharmacological properties. nih.govresearchgate.net Synthetic routes may involve precursors where the pyridine ring is already functionalized. For instance, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives involves using functionalized pyridine precursors like 3-fluoro-2-hydroxypyridine (B75413) or 2-chloro-5-nitropyridine, which undergo further reactions to build the final molecule. nih.gov

Recent advances have also shown that heteroaromatic rings, including pyridine, can undergo novel transformations such as N-to-C aryl migration catalyzed by N-heterocyclic carbenes, allowing for site-selective functionalization. acs.org Such methods could potentially be applied to create novel derivatives of this compound. The presence of the nitrogen atom also facilitates the formation of hydrogen bonds, which can be a key interaction in biological systems. reading.ac.uk

Formation of Schiff Base Analogues

Schiff bases, or azomethines, are a significant class of compounds synthesized from the condensation of a primary amine with an aldehyde or a ketone. The formation of Schiff base analogues incorporating the this compound scaffold is a prominent derivatization strategy. These compounds often possess an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen, which contributes to their stability. mdpi.comnih.gov

The synthesis typically involves reacting a pyridine-containing amine with a phenol-containing aldehyde, or vice versa. A well-documented example is the synthesis of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, prepared through the condensation of 3-aminopyridine (B143674) with salicylaldehyde. researchgate.net Similarly, various phenol-substituted pyridine Schiff bases can be prepared by reacting a diaminopyridine with a corresponding substituted phenol aldehyde. mdpi.com

These reactions are versatile, allowing for the introduction of various substituents on either the phenol or pyridine ring to modulate the final properties of the Schiff base. The resulting compounds, which feature a pyridine ring and a phenolic ring connected by an azomethine group, have been investigated for a range of applications. nih.gov

Table 2: Synthesis and Characteristics of a Representative Pyridine-Phenol Schiff Base

| Compound Name | Precursors | Reaction Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-{(E)-[(Pyridin-3-yl)imino]methyl}phenol | 3-Aminopyridine and Salicylaldehyde | Condensation | Azomethine (-CH=N-) linkage | researchgate.net |

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1) | Diaminopyridine and 3,5-Dibromosalicylaldehyde | Condensation | Intramolecular hydrogen bond | mdpi.com |

Chemical Reactivity and Transformation Studies of 3 Pyridin 3 Yl Phenol

Oxidation Reactions and Product Characterization

The phenol (B47542) moiety in 3-(Pyridin-3-yl)phenol is susceptible to oxidation, with the reaction outcome being highly dependent on the nature of the oxidizing agent and the reaction conditions.

Phenols are readily oxidized, and in the case of this compound, this reactivity is centered on the hydroxyl-substituted ring. Mild oxidizing agents can lead to the formation of quinone-type structures, although the direct formation of a simple benzoquinone from this compound is unlikely without cleavage of the carbon-carbon bond connecting the two aromatic rings.

A more probable outcome with milder oxidants is oxidative coupling. In such reactions, phenolic compounds can dimerize or polymerize. For this compound, this would likely involve the formation of new carbon-carbon or carbon-oxygen bonds, with coupling occurring at the positions ortho and para to the hydroxyl group. The use of stronger oxidizing agents would be expected to result in the degradation of the molecule through the cleavage of the aromatic rings.

| Oxidizing Agent Category | Probable Product Type |

|---|---|

| Mild Oxidants (e.g., Fremy's salt, Salcomine) | Oxidative Coupling Products (Dimers/Polymers) |

| Strong Oxidants (e.g., KMnO4, CrO3) | Ring Cleavage Products (e.g., carboxylic acids) |

Electrophilic and Nucleophilic Substitution Reactions

The substitution reactivity of this compound is a tale of two rings with opposing electronic demands. The phenol ring is electron-rich and activated towards electrophilic attack, while the pyridine (B92270) ring is electron-deficient and more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: The hydroxyl group of the phenol ring is a potent activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on the phenol ring at positions 2, 4, and 6. mlsu.ac.in The pyridine ring, being electron-deficient, is strongly deactivated towards electrophilic substitution. If such a reaction were forced under harsh conditions, substitution would be predicted to occur at the 3- and 5-positions of the pyridine ring, which are the least deactivated positions. quimicaorganica.org

Nucleophilic Aromatic Substitution: The pyridine ring is generally more reactive towards nucleophiles than the benzene ring of phenol, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). quimicaorganica.orgyoutube.com However, for a nucleophilic aromatic substitution to occur, a good leaving group must be present at one of these activated positions. In the case of unsubstituted this compound, direct nucleophilic attack is unlikely. The 3-position of the pyridine ring is not significantly activated towards nucleophilic attack. acs.org

| Reaction Type | Typical Reagents | Predicted Site of Major Substitution | Predicted Product(s) |

|---|---|---|---|

| Bromination | Br₂ | Phenol ring (ortho, para to -OH) | Bromo-3-(pyridin-3-yl)phenols |

| Nitration | HNO₃, H₂SO₄ | Phenol ring (ortho, para to -OH) | Nitro-3-(pyridin-3-yl)phenols |

| Sulfonation | H₂SO₄, SO₃ | Phenol ring (ortho, para to -OH) | This compound sulfonic acids |

Reaction Mechanisms and Intermediate Characterization

The mechanisms of the predicted reactions of this compound are based on well-understood pathways in organic chemistry.

Electrophilic Substitution on the Phenol Ring: This proceeds through the formation of a resonance-stabilized carbocationic intermediate, often referred to as an arenium ion or sigma complex. The hydroxyl group plays a crucial role in stabilizing this intermediate, particularly when the electrophile attacks at the ortho or para positions, by donating a lone pair of electrons from the oxygen atom. This stabilization lowers the activation energy for substitution at these positions.

Nucleophilic Substitution on the Pyridine Ring: In a hypothetical scenario involving a derivative of this compound with a suitable leaving group on the pyridine ring, nucleophilic aromatic substitution would likely proceed via a two-step addition-elimination mechanism. The initial attack of the nucleophile would form a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this anionic intermediate, facilitating the subsequent elimination of the leaving group to form the final product.

The direct characterization of these reactive intermediates for this compound would require specialized experimental techniques, such as low-temperature spectroscopy or trapping experiments, and such studies are not readily found in the current literature. However, their structures and influence on the reaction pathways can be confidently predicted from established mechanistic principles.

Structural Elucidation and Advanced Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Phenol (B47542) in a non-polar solvent typically exhibits two main absorption bands in the ultraviolet region. The primary band (π → π) appears around 210-220 nm, and a secondary, less intense band (also π → π) is observed around 270-280 nm docbrown.info. For instance, phenol itself shows a λmax at 275 nm docbrown.inforesearchgate.net. The introduction of a substituent on the benzene ring can cause a shift in these absorption maxima, known as a bathochromic (red) or hypsochromic (blue) shift, depending on the nature and position of the substituent.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |

|---|---|---|---|---|

| Phenol | ~210 | 275 | Not Specified | docbrown.inforesearchgate.net |

| 3-Nitrophenol | 275 | 340 (shoulder) | Not Specified | docbrown.inforesearchgate.net |

| 3-(Pyridin-3-yl)phenol (Expected) | ~210-220 | ~275-285 | - | Inferred |

Fluorescence and Luminescence Spectroscopic Characterization

Phenolic compounds are known to exhibit fluorescence, and the presence of a pyridine (B92270) ring in this compound is expected to influence its emission properties. While direct experimental fluorescence data for this compound is not available, the fluorescence characteristics of related compounds, such as 3-hydroxypyridine and other phenol derivatives, can provide valuable insights.

For instance, 3-hydroxypyridine displays a fluorescence excitation peak at 315 nm and an emission peak at 390 nm researchgate.net. Phenol itself has an excitation maximum at 273 nm and an emission maximum at 300 nm aatbio.com. The significant Stokes shift observed in these molecules is indicative of a substantial change in geometry or electronic distribution upon excitation. The fluorescence of these compounds is often sensitive to the solvent environment, with changes in solvent polarity affecting the emission wavelength and quantum yield.

The introduction of a hydroxymethyl group at the 3-position of an imidazo[1,2-a]pyridine core has been shown to enhance fluorescence, suggesting that substituents can play a crucial role in modulating the photophysical properties nih.gov. For this compound, it is anticipated that the molecule will be fluorescent, with excitation and emission wavelengths influenced by both the phenol and pyridine moieties. The expected fluorescence data, based on analogous compounds, are presented in the table below.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|

| Phenol | 273 | 300 | aatbio.com |

| 3-Hydroxypyridine | 315 | 390 | researchgate.net |

| This compound (Expected) | ~280-320 | ~350-400 | Inferred |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C₁₁H₉NO), the expected exact mass can be calculated. While experimental mass spectra for this specific compound are not documented in the searched literature, predictions can be made based on its elemental composition and the behavior of related aromatic compounds.

The molecular formula of this compound leads to a theoretical monoisotopic mass of approximately 171.0684 g/mol . In mass spectrometry, the molecule is expected to be observed as a molecular ion (M⁺) in electron ionization (EI) or as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species in soft ionization techniques like electrospray ionization (ESI).

Predicted collision cross-section (CCS) values for the constitutional isomer, 3-(pyridin-4-yl)phenol, provide an estimation of the ion's shape and size in the gas phase. For the [M+H]⁺ adduct, a predicted CCS of 133.9 Ų is reported uni.lu. It is reasonable to assume a similar value for this compound. The fragmentation pattern in EI-MS would likely involve the characteristic cleavages of the phenol and pyridine rings, although specific fragmentation pathways have not been experimentally determined. The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of a pyridinylphenol structure.

| Adduct | Predicted m/z | Reference (for 3-(pyridin-4-yl)phenol) |

|---|---|---|

| [M]⁺ | 171.0679 | uni.lu |

| [M+H]⁺ | 172.0757 | uni.lu |

| [M+Na]⁺ | 194.0576 | uni.lu |

| [M-H]⁻ | 170.0611 | uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Although a specific single-crystal X-ray diffraction study for this compound was not found in the literature, analysis of closely related structures allows for a detailed prediction of its solid-state conformation. For example, the crystal structure of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate reveals a planar molecular conformation nih.gov. In another related molecule, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridinyl ring and the phenolic ring is approximately 5.03°, indicating a high degree of planarity redalyc.org. This planarity is often favored due to the extended π-conjugation across the aromatic rings. It is therefore highly probable that this compound also adopts a largely planar conformation in the solid state.

Supramolecular Interactions in Crystal Lattices (e.g., π-π stacking, hydrogen bonding)

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) strongly suggests the formation of robust O-H···N hydrogen bonds researchgate.net. These interactions are a common and structure-directing feature in pyridyl-phenol co-crystals and derivatives nih.gov.

Theoretical and Computational Chemistry Studies on this compound Currently Unavailable in Publicly Accessible Research

Following a comprehensive search of scholarly articles and scientific databases, it has been determined that there is a lack of publicly available research detailing the specific theoretical and computational chemistry studies for the compound This compound . While computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations are widely used to characterize similar heterocyclic compounds, specific data for this compound could not be located.

The requested detailed analyses, including electronic structure, geometrical parameters, reactivity predictions, electronic excitations, orbital interactions, and molecular dynamics, are highly specific to the unique molecular structure of each compound. Therefore, data from related but structurally distinct molecules, such as isomers (e.g., 3-(Pyridin-2-yl)phenol or 3-(Pyridin-4-yl)phenol) or derivatives containing different functional groups or linkers, cannot be substituted to accurately describe this compound.

As the generation of a scientifically accurate article requires specific published data for each outlined section, the absence of such dedicated research on this compound prevents the fulfillment of this request at this time. Further experimental and computational research by the scientific community would be necessary to provide the data required for a thorough analysis as outlined.

Theoretical and Computational Chemistry Studies

Molecular Docking Studies of Interactions

Specific molecular docking studies detailing the interactions of 3-(Pyridin-3-yl)phenol with biological targets were not found in the available literature. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. Such studies are typically performed on compounds that have shown some biological activity to elucidate their mechanism of action at the molecular level.

While docking studies have been conducted on various derivatives containing pyridine (B92270) and phenol (B47542) rings against numerous biological targets, this information is not directly transferable to the parent compound this compound. nih.govresearchgate.netnih.govmdpi.commdpi.comphyschemres.org The addition of other functional groups dramatically alters the molecule's size, shape, and electronic properties, which in turn dictates its binding interactions. Therefore, without specific research on this compound, any discussion of its binding modes or interaction energies would be speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were identified in the literature search. QSAR studies involve creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. frontiersin.orgexplorationpub.commdpi.comnih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are crucial for activity.

To build a robust QSAR model, a dataset of structurally related compounds with a range of measured biological activities is required. explorationpub.com The literature contains QSAR studies on broader classes of phenol derivatives and pyridine-containing compounds, but a model specifically developed for or including this compound was not found. nih.govnih.gov Such studies on related but distinct chemical series cannot be used to accurately predict the activity of this compound or describe its specific structure-activity relationships.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design and Synthesis Featuring 3-(Pyridin-3-yl)phenol Scaffolds

The this compound scaffold serves as a fundamental building block in ligand design for coordination chemistry. Its synthesis can be achieved through established cross-coupling methodologies, such as the Suzuki coupling reaction between 3-bromophenol (B21344) and pyridine-3-boronic acid or vice versa. This synthetic versatility allows for the facile introduction of various substituents on both the pyridine (B92270) and phenol (B47542) rings, enabling the fine-tuning of the ligand's electronic and steric properties.

Modification of the this compound scaffold is a key strategy to influence the resulting metallosupramolecular architectures. For instance, the introduction of bulky groups ortho to the phenolic hydroxyl can sterically hinder the formation of high-coordinate metal centers. Conversely, the incorporation of additional donor sites, such as in pyridylbis(phenol) ligands, can lead to the formation of polynuclear complexes nih.gov. By strategically modifying the ligand backbone, chemists can direct the self-assembly process towards desired structural motifs, from simple mononuclear complexes to intricate, high-nuclearity cages or extended coordination polymers.

Synthesis and Characterization of Metal Complexes

The coordination of this compound to metal ions can occur in several ways. The pyridine nitrogen atom acts as a neutral donor, while the phenolic hydroxyl group can either coordinate in its protonated form or be deprotonated to form a phenolate anion, which acts as a charged donor. This acidic proton allows for pH-dependent coordination behavior. The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can significantly influence the final product.

A variety of transition metal complexes incorporating ligands with pyridine and phenol functionalities have been synthesized and studied.

Zn(II) Complexes: Zinc(II) complexes with pyridine-phenol type ligands have been explored for their potential applications in sensing and catalysis. Dinuclear zinc(II) complexes have been reported with ligands containing phenol, pyridine, and triazole donors researchgate.net. The coordination geometry around the Zn(II) center is often tetrahedral or distorted square pyramidal tandfonline.comnih.gov.

Co(II) Complexes: Cobalt(II) complexes with related 2-(imidazo[1,5-a]pyridin-3-yl)phenol ligands have been shown to form mono-, di-, and trinuclear structures, as well as one-dimensional coordination polymers researchgate.net. These complexes often exhibit interesting magnetic properties arising from the d7 electronic configuration of the Co(II) ion.

Cu(II) Complexes: Copper(II) complexes with pyridylbis(phenol) ligands have been synthesized, resulting in mononuclear, trinuclear, and hexanuclear structures nih.gov. The coordination geometry around the Cu(II) ion is typically square planar or square pyramidal, often with Jahn-Teller distortion.

Ni(II) Complexes: Nickel(II) complexes with phosphine-phenolate ligands and pyridine as an auxiliary ligand have been synthesized, forming both mononuclear and unprecedented trinuclear species acs.org. The geometry around the Ni(II) center can vary from square planar to octahedral.

Pd(II) and Pt(II) Complexes: While specific examples with this compound are not prevalent, palladium(II) and platinum(II) are known to form stable square planar complexes with N- and O-donor ligands.

Ru(II) and Rh(III) Complexes: Ruthenium(II) and Rhodium(III) typically form octahedral complexes. Ruthenium(II) complexes with related (3-polyamino)phenanthrolines have been synthesized for sensing applications mdpi.com. The rich photophysical and electrochemical properties of these d6 metal ions make their complexes with pyridine-phenol ligands attractive targets for various applications.

Table 1: Representative IR Spectroscopic Data for Transition Metal Complexes with Pyridine-Phenol Type Ligands

| Metal Ion | Ligand | ν(C=N)pyridine (cm-1) | ν(O-H)phenol (cm-1) | Reference |

| Zn(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenol | ~1620 | Absent (deprotonated) | researchgate.net |

| Co(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenol | ~1615 | Present or Absent | researchgate.net |

| Cu(II) | Pyridylbis(phenol) | ~1600 | Absent (deprotonated) | nih.gov |

| Ni(II) | Phosphine-diphenol-pyridine | Not specified | Present (intramolecular H-bond) | acs.org |

Note: This table provides representative data from related systems to illustrate expected trends.

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and other metals like cadmium.

Cd(II) Complexes: Cadmium(II) is known to form a variety of coordination compounds with N-donor ligands. For instance, three new cadmium(II) coordination compounds based on 2-(pyridin-3-yl)-1H-imidazo[4,5-f] researchgate.netcsulb.eduphenanthroline have been synthesized and structurally characterized as monomeric entities that form supramolecular networks through hydrogen bonding researchgate.net. One-dimensional coordination polymers of Cd(II) with other dipyridyl ligands have also been reported rsc.org.

Gd(III) and other Lanthanide(III) Complexes: Lanthanide ions are hard Lewis acids and therefore have a strong affinity for oxygen donor ligands like phenolates. The pyridine nitrogen can also coordinate, leading to chelation. The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent epu.edu.iqmdpi.com. Water-soluble Gd(III)-porphyrin complexes with pyridyl substituents have been developed for applications in medical imaging nih.gov. The coordination number of lanthanide ions is typically high (8 or 9), and coordinated solvent molecules are often observed in the crystal structures researchgate.netnih.gov.

Table 2: Selected Properties of Lanthanide and Cadmium Complexes with Related Pyridine-Containing Ligands

| Metal Ion | Ligand System | Coordination Number | Structural Motif | Reference |

| Cd(II) | 2-(pyridin-3-yl)-1H-imidazo[4,5-f] researchgate.netcsulb.eduphenanthroline | 6 | Monomer | researchgate.net |

| Gd(III) | Pyridoxine | 8 | Monomer | nih.gov |

| La(III) | Amide derived pyridinophane | 10 | Monomer | nih.gov |

Note: This table provides representative data from related systems to illustrate expected structural features.

Structural Diversity of Coordination Polymers and Metal-Organic Frameworks

The connectivity of the this compound ligand, with its divergent donor sites, allows for the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs). The final dimensionality of the structure is influenced by the coordination geometry of the metal ion, the ligand-to-metal ratio, and the presence of co-ligands or counter-ions.

When the number of ligands is sufficient to saturate the coordination sphere of the metal ion, or when terminal monodentate ligands are present, the formation of discrete, zero-dimensional complexes is favored. These can range from simple mononuclear complexes of the type [M(L)nXm] (where L is this compound, X is a co-ligand or counter-ion, and n and m are integers) to more complex polynuclear assemblies. For example, the use of a related 2-(imidazo[1,5-a]pyridin-3-yl)phenol ligand with Zn(II) and Co(II) salts has yielded mononuclear, dinuclear, and trinuclear discrete complexes researchgate.net. The formation of these discrete structures is often governed by the chelation of the ligand to the metal center, preventing extension into higher-dimensional networks.

If the this compound ligand acts as a bridging linker between metal centers, one-dimensional coordination polymers can be formed. In such structures, the ligand connects adjacent metal ions, creating an infinite chain. The geometry of the chain can vary from linear to zigzag or helical, depending on the coordination environment of the metal and the conformational flexibility of the ligand. The formation of one-dimensional chains is common for dipyridyl-type ligands with various transition metals csulb.edunih.govnih.govrsc.org. For instance, a one-dimensional coordination polymer of a Co(II) complex was formed using the related 2-(imidazo[1,5-a]pyridin-3-yl)phenol ligand researchgate.net. These one-dimensional chains can further pack in the solid state through intermolecular interactions like hydrogen bonding or π-π stacking to form higher-dimensional supramolecular architectures.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the coordination chemistry, metallosupramolecular architectures, spectroscopic properties, magnetic properties, or catalytic applications of metal complexes involving the specific chemical compound “this compound”.

The conducted searches did not yield any published studies detailing the synthesis, crystal structure, or analysis of two-dimensional and three-dimensional network structures formed with this particular ligand. Similarly, no data could be located on the UV-Vis absorption, luminescent properties, or magnetic behavior of its metal-containing systems. Furthermore, there is no available research on the application of this compound metal complexes in catalytic organic transformations.

The absence of specific research findings for "this compound" in these advanced areas of coordination chemistry prevents the generation of a scientifically accurate and informative article based on the provided outline. General information on related pyridine and phenol-containing ligands cannot be substituted, as it would not adhere to the strict focus on the specified compound.

Therefore, this article cannot be generated as requested due to the lack of available scientific literature and data on the coordination chemistry of this compound.

Catalytic Applications of Metal Complexes

Electrocatalytic Investigations

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the electrocatalytic investigations of coordination compounds or metallosupramolecular architectures derived explicitly from the ligand This compound . While the broader field of pyridyl-phenol and polypyridyl metal complexes is an active area of research in electrocatalysis, particularly for reactions such as hydrogen evolution and carbon dioxide reduction, specific data pertaining to complexes of This compound are not available in the reviewed literature.

Research in the field of molecular electrocatalysis often involves the strategic design of ligands to tune the electronic and structural properties of the metal center, thereby optimizing catalytic activity. For instance, studies on various pyridyl-based ligands have demonstrated their utility in stabilizing metal ions in multiple oxidation states and facilitating electron transfer processes crucial for catalysis. Metal complexes incorporating pyridyl aroyl hydrazone ligands, for example, have been investigated for the hydrogen evolution reaction (HER), where the ligand itself can play an active role in the catalytic mechanism. nih.gov In such systems, the redox-active nature of the ligand, coupled with the metal center, can provide alternative, more efficient catalytic pathways. nih.gov

Similarly, nickel complexes with non-innocent ligands, a category that can include certain pyridyl-phenol type ligands, have been shown to be highly active for the HER. researchgate.net The ligand's ability to store electrons can help to lower the overpotential required for the reaction. researchgate.net Furthermore, iron and cobalt complexes with polypyridyl ligands have been explored for the electrocatalytic and photocatalytic reduction of CO2, with factors like the presence of proton relays significantly influencing efficiency. acs.org

However, despite the extensive research into these related systems, specific experimental data—such as turnover frequencies, Faradaic efficiencies, overpotentials, and detailed mechanistic pathways for coordination complexes of This compound —remain uninvestigated or unpublished. The specific substitution pattern of the pyridyl and phenol groups in This compound would undoubtedly influence the electronic environment of a coordinated metal center, but without dedicated studies, any discussion of its electrocatalytic behavior would be purely speculative.

Therefore, this section cannot provide detailed research findings or data tables on the electrocatalytic performance of This compound complexes due to the lack of available scientific literature on this specific topic.